molecular formula C20H19ClN2O3 B14864040 Ethyl 1-(4-methoxybenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

Ethyl 1-(4-methoxybenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B14864040
M. Wt: 370.8 g/mol
InChI Key: KYZDKZHFTOAUOZ-UHFFFAOYSA-N
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Description

Ethyl 1-(4-methoxybenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with a 4-methoxybenzyl group, a 4-chlorophenyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-methoxybenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Substitution reactions: The pyrazole ring is then functionalized with the 4-methoxybenzyl and 4-chlorophenyl groups through nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methoxybenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

Ethyl 1-(4-methoxybenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-methoxybenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(4-methoxyphenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
  • Ethyl 1-(4-methoxybenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
  • Ethyl 1-(4-methoxybenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

Uniqueness

Ethyl 1-(4-methoxybenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H19ClN2O3

Molecular Weight

370.8 g/mol

IUPAC Name

ethyl 5-(4-chlorophenyl)-2-[(4-methoxyphenyl)methyl]pyrazole-3-carboxylate

InChI

InChI=1S/C20H19ClN2O3/c1-3-26-20(24)19-12-18(15-6-8-16(21)9-7-15)22-23(19)13-14-4-10-17(25-2)11-5-14/h4-12H,3,13H2,1-2H3

InChI Key

KYZDKZHFTOAUOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC2=CC=C(C=C2)OC)C3=CC=C(C=C3)Cl

Origin of Product

United States

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